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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship of 5-Aryl-2-Furoic Acid

Derivatives

The 5-aryl-2-furoic acid scaffold is a versatile pharmacophore that has been extensively

explored in medicinal chemistry, leading to the discovery of potent inhibitors for a variety of

biological targets. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of 5-aryl-2-furoic acid derivatives against several key targets, supported by

experimental data and detailed methodologies.

Urease Inhibition
5-Aryl-2-furoic acid derivatives, particularly furan chalcones, have emerged as potent urease

inhibitors. The substitution pattern on the 5-aryl ring plays a crucial role in determining the

inhibitory activity.
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Compound ID 5-Aryl Substituent IC50 (µM) Reference

4h 2',5'-Dichlorophenyl 16.13 ± 2.45 [1]

4s 2'-Chlorophenyl 18.75 ± 0.85 [1]

Thiourea (Standard) - 21.25 ± 0.15 [1]

2a Not specified 27.9 µg/mL [2]

2i
3-Chloro, 4-

fluorophenyl
27.1 µg/mL [2]

Thiourea (Standard) - 27.5 µg/mL [2]

Note: Direct comparison of IC50 values between different studies should be made with caution

due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) for Urease
Inhibition
The data reveals several key SAR trends for urease inhibition:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as

halogens (Cl, F), on the 5-aryl ring generally enhances urease inhibitory activity. For

instance, compounds 4h (2',5'-dichlorophenyl) and 4s (2'-chlorophenyl) demonstrated potent

inhibition, with IC50 values lower than the standard inhibitor, thiourea[1]. The combination of

3-chloro and 4-fluoro substituents in compound 2i also resulted in strong activity[2].

Electron-donating groups: Conversely, the presence of electron-donating groups on the aryl

ring tends to decrease urease inhibition[2].

Substitution Pattern: The position of the substituents on the aryl ring is critical. Dichloro-

substitution at the 2' and 5' positions (4h) was found to be particularly effective[1].
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Caption: Key SAR determinants for urease inhibition.

Urotensin-II Receptor Antagonism
A series of 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists

of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in cardiovascular

diseases.

Quantitative Data for Urotensin-II Receptor Antagonists
Compound ID 5-Aryl Substituent IC50 (nM) Reference

1y 3,4-Difluorophenyl 6 [3]

Structure-Activity Relationship (SAR) for Urotensin-II
Receptor Antagonism
The SAR for this class of compounds highlights the importance of specific substitutions on the

5-aryl ring for achieving high-affinity binding to the UT receptor. The 3,4-difluorophenyl analog

1y was identified as a highly potent UT antagonist with an IC50 value in the low nanomolar

range[3]. This compound also exhibited high metabolic stability and a favorable

pharmacokinetic profile, making it a promising lead for further development[3].
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Caption: SAR of a potent UT receptor antagonist.

Antimicrobial Activity
Several 5-aryl-2-furoic acid derivatives have demonstrated promising antimicrobial activity

against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial
Activity
Derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid coupled with amino acids and

peptides have shown potent activity against Gram-positive bacteria such as S. aureus and B.

subtilis, the Gram-negative bacterium P. aeruginosa, and the pathogenic fungus Candida

albicans[4]. The specific amino acid or peptide moiety plays a significant role in the

antimicrobial spectrum and potency. While detailed quantitative data for a broad range of

analogs is not readily available in a single source, the general finding is that these

modifications can lead to compounds with activity comparable or superior to standard drugs[4].

Anti-HIV Activity
The 5-aryl-2-furoic acid scaffold has also been investigated for the development of anti-HIV

agents. While some studies have explored derivatives targeting various stages of the HIV life

cycle, detailed SAR and quantitative data for a systematic series are less prevalent in the

public domain compared to other activities. Some thiazolyl thiourea derivatives incorporating a

furan moiety have shown potent inhibition of HIV replication with subnanomolar IC50 values[5].
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Experimental Protocols
General Synthesis of 5-Aryl-2-Furoic Acid Derivatives
A common method for the synthesis of 5-aryl-2-furoic acids involves a Meerwein arylation

reaction, where a diazonium salt of an appropriate aniline is coupled with 2-furoic acid. Another

approach utilizes a Suzuki coupling reaction between a boronic acid and a 5-bromo-2-furoic

acid ester, followed by hydrolysis.

Starting Materials
(e.g., Aniline, 2-Furoic Acid)

Diazotization of Aniline
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(Boronic Acid + 5-Bromo-2-furoate)

Meerwein Arylation
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Caption: General synthesis workflow for 5-aryl-2-furoic acids.

Urease Inhibition Assay (Indophenol Method)
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This assay determines urease activity by measuring the production of ammonia using the

indophenol method.

Reaction Mixture Preparation: In a 96-well plate, a mixture containing the urease enzyme

solution and the test compound at various concentrations is prepared in a suitable buffer

(e.g., phosphate buffer, pH 7.4).

Incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes).

Substrate Addition: A solution of urea is added to each well to initiate the enzymatic reaction.

The plate is then incubated again at 37°C.

Color Development: Phenol reagent (containing phenol and sodium nitroprusside) and alkali

reagent (containing sodium hydroxide and sodium hypochlorite) are added to each well. The

plate is incubated at 37°C for color development.

Absorbance Measurement: The absorbance of the resulting blue-green indophenol is

measured spectrophotometrically at approximately 630 nm.

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the

wells containing the test compounds to the control wells (without inhibitor). The IC50 value is

determined from the dose-response curve. Thiourea is typically used as the standard

inhibitor[6][7].

Urotensin-II Receptor Binding Assay
This assay is used to determine the affinity of the compounds for the urotensin-II receptor.

Membrane Preparation: Membranes are prepared from cells stably expressing the human or

rat urotensin-II receptor.

Binding Reaction: In a reaction tube, the cell membranes are incubated with a radiolabeled

urotensin-II ligand (e.g., [¹²⁵I]U-II) and varying concentrations of the test compound in a

binding buffer.

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate

the bound and free radioligand.

Radioactivity Measurement: The radioactivity retained on the filters is measured using a

gamma counter.

Data Analysis: The IC50 values are calculated from the competition binding curves,

representing the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand[1].

Anti-HIV Assay (MT-2 Cell-Based Assay)
This assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-cell line.

Cell Culture: MT-2 cells, which are highly susceptible to HIV-1 infection, are cultured in an

appropriate medium.

Compound Addition: The test compounds are serially diluted and added to the wells of a 96-

well plate containing MT-2 cells.

Virus Infection: A standard laboratory strain of HIV-1 is added to the wells.

Incubation: The plates are incubated at 37°C in a CO₂ incubator for several days to allow for

viral replication.

Assessment of Viral Replication: The extent of viral replication is determined by measuring a

viral marker, such as the p24 antigen concentration in the culture supernatant, using an

ELISA kit. Alternatively, the cytopathic effect (CPE) induced by the virus can be visually

scored or quantified using a cell viability assay (e.g., MTT assay).

Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of

the compound that inhibits viral replication by 50%[8][9].
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of the

compounds against various microorganisms.

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a

suitable broth medium.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing the broth.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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